N'-(6-氯吡啶嗪-3-基)-N,N-二甲基乙烯亚胺酰胺

描述

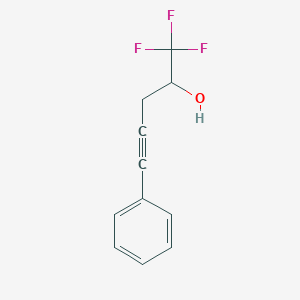

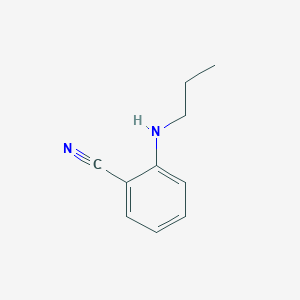

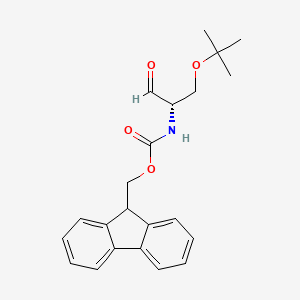

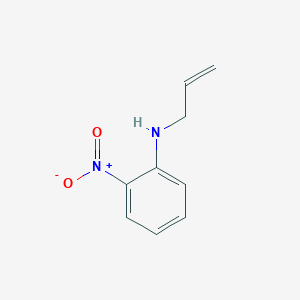

N-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide (N-CPDE) is a synthetic molecule that is used in a variety of scientific research applications. It is a derivative of pyridazine, a heterocyclic compound that contains one nitrogen atom and three carbon atoms. N-CPDE has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.

科学研究应用

1. 结构和构象研究

Bombieri、Artali 和 Meneghetti (2003) 的一项研究重点关注 N'-(6-氯吡啶嗪-3-基)-N,N-二甲基乙烯亚胺酰胺衍生物的结构特征。他们研究了它们在 nAchR 受体上的作用,并将它们的结构与强效尼古丁激动剂埃匹巴地丁进行了比较 (Bombieri, Artali, & Meneghetti, 2003)。

2. 溶解度分析

曹等人 (2012) 探讨了相关化合物 6-氯吡啶嗪-3-胺在各种溶剂中的溶解度。这项研究与理解类似化合物的溶解和相互作用特性相关 (Cao, Liu, Lv, & Yao, 2012)。

3. 缓蚀

Olasunkanmi、Mashuga 和 Ebenso (2018) 研究了吡啶嗪衍生物(包括 N'-(6-氯吡啶嗪-3-基)-N,N-二甲基乙烯亚胺酰胺)在酸性溶液中保护低碳钢表面免受腐蚀的潜力。他们的研究提供了对这些化合物的保护和抑制特性的见解 (Olasunkanmi, Mashuga, & Ebenso, 2018)。

4. 分子相互作用研究

Sallam 等人 (2021) 合成了吡啶嗪类似物的结构并进行了分析。他们的研究包括密度泛函理论计算和赫施菲尔德表面分析,提供了对这些化合物分子行为的见解 (Sallam et al., 2021)。

5. 抗高血压潜力

Bellasio 等人 (1984) 的研究探索了 N'-(6-氯吡啶嗪-3-基)-N,N-二甲基乙烯亚胺酰胺衍生物在大鼠中的抗高血压特性,展示了这些化合物的潜在治疗应用 (Bellasio, Campi, Di Mola, & Baldoli, 1984)。

作用机制

Target of Action

N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide is a sulfonamide antimicrobial . Sulfonamides are structural analogs of p-aminobenzoic acid, a precursor in the biosynthesis of folate, a required component for nucleic acid biosynthesis .

Mode of Action

The mode of action of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide involves its competitive inhibition of bacterial DNA synthesis . This is achieved by interfering with the action of dihydropteroate synthase (EC 2.5.1.15), an enzyme that catalyzes the formation of dihydropteroate from p-aminobenzoic acid and dihydropteridine-hydroxymethyl-pyrophosphate .

Biochemical Pathways

The biochemical pathways affected by N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide are those involved in the biosynthesis of folate. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the formation of dihydropteroate, a key intermediate in the folate biosynthesis pathway . This results in a decrease in the availability of folate, which is essential for nucleic acid synthesis.

Pharmacokinetics

It is known that sulfonamides, in general, have high gi absorption and are bbb permeant .

Result of Action

The result of the action of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide is the inhibition of bacterial growth. By interfering with the biosynthesis of folate, the compound prevents the bacteria from synthesizing nucleic acids, which are essential for their growth and replication .

Action Environment

The action of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide can be influenced by various environmental factors. For instance, the presence of the compound in soil and water can lead to the selection of microorganisms with resistance to it .

属性

IUPAC Name |

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c1-6(13(2)3)10-8-5-4-7(9)11-12-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXNBGBJOOYSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=NN=C(C=C1)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425586 | |

| Record name | N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |

CAS RN |

68675-27-4 | |

| Record name | N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-](/img/structure/B1366686.png)

![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1366691.png)